4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of trifluoromethyl ketones, which are valuable synthetic targets, involves an exchange between chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Corrosion Inhibition
4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide derivatives have been evaluated as corrosion inhibitors, showing promising results in protecting carbon steel in acidic media. The efficiency of these inhibitors is influenced by their concentration and temperature, and their adsorption on steel surfaces mainly involves physisorption, adhering to the Langmuir adsorption isotherm model (Ichchou et al., 2019).
Crystal Structure and Analysis
Studies on the crystal structure and Hirshfeld surface analysis of sulfonohydrazide derivatives have been conducted to understand the effects of substitution on the structural and supramolecular features of these compounds (Salian et al., 2018). These studies provide valuable insights into the molecular geometry and intermolecular interactions of sulfonohydrazide derivatives.
Spectroscopic Characterization and Molecular Analysis
A sulfonyl derivative has been prepared, and its 3D crystal structure, spectroscopic characteristics, and molecular properties were analyzed using density functional theory (DFT) calculations. This analysis revealed a good linear correlation between experimental and theoretical predictions of structural and spectral parameters (Sen & Cukurovalı, 2020).
Biological and Pharmacological Applications
While avoiding details on drug use, dosage, and side effects, it is noted that sulfonohydrazide derivatives have been explored for various biological activities. For instance, their potential in inhibiting urease enzyme activity, with certain compounds demonstrating superior activity compared to standard treatments (Arshia et al., 2019). Additionally, some derivatives have been synthesized and evaluated for their antiviral, antitubercular, and anticancer activities (Çıkla, 2010).
Application in Sensing and Detection
Sulfonohydrazide derivatives have been utilized for developing sensors for detecting specific metal ions and other substances. For example, their application in the detection of calcium ions and heavy metal ion lead (Pb2+) in environmental samples shows their potential in ecological monitoring (Hussain et al., 2020), (Rahman et al., 2020).
Properties
IUPAC Name |
4-methyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-11-2-8-14(9-3-11)23(21,22)20-19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10,20H,1H3/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYZVZVMZNSZRO-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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